MePPEP

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du MEPPEP implique plusieurs étapes. Le matériau de départ, le desméthyl this compound, est mis en réaction avec de l'[11C]iodométhane en présence de N,N-diméthylformamide et d'hydroxyde de tétrabutylammonium comme base. Le mélange réactionnel est ensuite purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit final . Les méthodes de production industrielle impliquent l'utilisation de cyclotrons pour produire le dioxyde de carbone radioactif [11C], qui est ensuite utilisé dans la synthèse du [11C]this compound .

Analyse Des Réactions Chimiques

Le MEPPEP subit plusieurs types de réactions chimiques, notamment le marquage radioactif et la purification. Le processus de marquage radioactif implique l'incorporation de l'isotope radioactif [11C] dans le composé. Les réactifs couramment utilisés dans ces réactions comprennent l'[11C]iodométhane, le N,N-diméthylformamide et l'hydroxyde de tétrabutylammonium . Le produit principal formé à partir de ces réactions est le this compound radiomarqué, qui est ensuite purifié par HPLC .

Applications De Recherche Scientifique

Key Applications

- Imaging Cannabinoid Receptors : MePPEP is primarily used to visualize CB1 receptors, which are implicated in various neurological and psychiatric conditions. Its high brain uptake allows for detailed imaging of receptor distribution patterns .

- Quantification of Receptor Density : Studies have demonstrated that this compound can quantify CB1 receptor availability using compartmental modeling techniques. This quantification is crucial for understanding receptor dynamics in health and disease .

- Exploration of Neuropsychiatric Disorders : Recent studies employing this compound have linked variations in CB1 receptor levels to cognitive functioning and symptom severity in patients with psychiatric disorders, such as schizophrenia and affective disorders .

Case Study 1: Quantification in Healthy Subjects

In a study involving 17 healthy subjects, this compound was administered to assess its ability to quantify CB1 receptors using PET scans. The results indicated high uptake levels, particularly in the putamen region, demonstrating the compound's efficacy in measuring receptor density accurately .

Case Study 2: Neuropsychiatric Implications

Another significant study examined the relationship between CB1 receptor levels measured by this compound and cognitive functioning among patients receiving psychiatric intervention. Findings revealed that lower receptor availability correlated with greater symptom severity, underscoring the potential of this compound in clinical settings .

Mécanisme D'action

MEPPEP exerts its effects by binding reversibly and with high specificity to cannabinoid CB1 receptors in the brain. The binding of this compound to these receptors allows for the visualization and quantification of CB1 receptor distribution using PET imaging . The molecular targets involved in this process are the CB1 receptors, which are widely distributed in regions such as the striatum, cerebellum, thalamus, and pons .

Comparaison Avec Des Composés Similaires

Le MEPPEP est similaire à d'autres radioligands TEP utilisés pour l'imagerie des récepteurs CB1, tels que le 18F-FMPEP-d2. Les deux composés présentent une forte absorption cérébrale et fournissent des signaux spécifiques élevés aux récepteurs CB1 . Le this compound a une demi-vie plus courte que le 18F-FMPEP-d2, ce qui peut affecter son utilité dans certaines études d'imagerie . D'autres composés similaires comprennent le 11C-Fthis compound et le 18F-FEPEP, qui ont été étudiés pour leur utilisation potentielle dans l'imagerie des récepteurs CB1 .

Activité Biologique

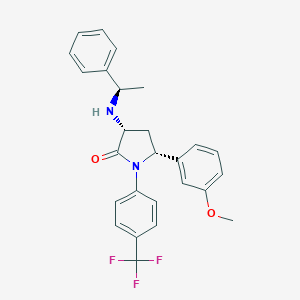

MePPEP, or [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one], is a radioligand developed primarily for imaging cannabinoid CB1 receptors using positron emission tomography (PET). This compound has garnered attention due to its high affinity for CB1 receptors, its pharmacological properties, and its implications in neuropsychiatric research. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound is characterized by:

- High Affinity : Kb value of 0.574 ± 0.207 nM for human CB1 receptors, indicating strong binding capability.

- Lipophilicity : LogD7.4 measured at 4.8, suggesting good membrane permeability which is crucial for brain uptake.

- Receptor Specificity : Significantly higher affinity for CB1 compared to CB2 receptors (363 ± 87.4 nM) .

Brain Uptake and Distribution

Research shows that following intravenous injection of [^11C]this compound:

- Rapid Brain Uptake : Peak brain activity reached almost 600% standardized uptake value (SUV) within 10–20 minutes post-injection, particularly in the cerebellum and striatum, regions known for high CB1 receptor density .

- Regional Variability : The distribution of radioactivity was consistent with known CB1 receptor localization, with lower uptake in areas like the thalamus and pons .

Pharmacological Displacement Studies

In studies utilizing pharmacological agents:

- Inverse Agonist Activity : Rimonabant, an inverse agonist, displaced over 90% of this compound binding in the brain, confirming the specificity of this compound for CB1 receptors .

- Agonist Interaction : Direct acting agonists did not significantly displace this compound binding, suggesting that this compound may bind to non-overlapping sites compared to agonists .

Metabolism and Clearance

This compound exhibits rapid clearance from plasma:

- Plasma Activity Dynamics : The concentration of unchanged [^11C]this compound in plasma peaked at about 1 minute and decreased significantly within 10 minutes post-injection .

- Radiometabolite Profiles : At the end of studies, radiometabolites accounted for approximately 13% of total radioactivity in the brain, indicating some metabolic processing while maintaining a majority as the parent compound .

Case Studies

A notable study involved neuroimaging in nonhuman primates:

- Study Design : The study assessed the kinetics of this compound uptake and confirmed its utility as a PET radioligand for visualizing CB1 receptors.

- Findings : High specific signals were obtained in regions with dense CB1 receptor populations, validating its application in understanding neuropsychiatric disorders related to cannabinoid signaling .

Implications for Neuropsychiatric Research

The ability to visualize CB1 receptors using this compound has significant implications:

- Understanding Disorders : Insights into how dysregulation of the endocannabinoid system contributes to conditions like schizophrenia and obesity have emerged from studies utilizing this compound .

- Potential Therapeutic Targets : The findings support further exploration into selective CB1 antagonists as potential treatments for metabolic disorders associated with psychosis.

Summary Table of Findings

| Parameter | Value/Description |

|---|---|

| Chemical Structure | [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one] |

| Kb (CB1) | 0.574 ± 0.207 nM |

| LogD7.4 | 4.8 |

| Peak Brain Uptake | ~600% SUV within 10–20 min |

| Displacement by Rimonabant | >90% displacement |

| Radiometabolites | ~13% of total radioactivity in brain |

Q & A

Basic Research Questions

Q. What are the primary applications of [¹¹C]MePPEP in neuroimaging research?

[¹¹C]this compound is a positron emission tomography (PET) radioligand used to quantify cannabinoid CB1 receptor density in the human brain. Its high brain uptake (~3.6 SUV in the putamen) and reversible binding make it suitable for:

- Mapping CB1 receptor distribution in healthy and diseased brains .

- Measuring receptor occupancy in pharmacological interventions (e.g., drug efficacy studies) . Methodological considerations include using brain uptake for within-subject comparisons and distribution volume (proportional to receptor density) for between-group studies .

Q. How does [¹¹C]this compound compare to other CB1 receptor radioligands in terms of brain uptake and specificity?

[¹¹C]this compound demonstrates 2–6 times higher brain uptake in primates compared to [¹¹C]JHU75528 and [¹⁸F]MK-9470. Its specificity is validated in CB1 knockout mice, where 65% of total brain radioactivity represents specific binding . Key advantages include:

- High signal-to-noise ratio due to peak uptake (~600% SUV) .

- Reduced required injected activity for quantification . Limitations include slower brain washout kinetics, necessitating longer imaging times (60–210 minutes) .

Q. What methodological considerations are critical for accurate quantification of CB1 receptors using [¹¹C]this compound?

- Kinetic modeling : Use a two-tissue compartment model to calculate distribution volume, which remains stable after 60 minutes .

- Plasma analysis : Measure free fraction (f₁) to account for protein binding variability, though f₁ values are low (0.04–0.07%) and challenging to quantify .

- Imaging duration : Extend scan times to ≥60 minutes to ensure stable distribution volume measurements .

Advanced Research Questions

Q. How can researchers address the high intersubject variability observed in [¹¹C]this compound distribution volume measurements?

Intersubject variability in distribution volume (52% coefficient of variation) arises from biological differences in receptor density and measurement noise. Mitigation strategies include:

- Prioritizing brain uptake (16% variability) for within-subject studies .

- Increasing sample sizes in between-group studies to account for variability .

- Validating plasma-free fraction measurements to reduce noise in distribution volume calculations .

Q. What strategies optimize the use of [¹¹C]this compound in longitudinal within-subject studies?

- Retest protocols : Conduct repeat scans within 1 day, leveraging ¹¹C’s short half-life (20.4 minutes) for multiple sessions .

- Outcome measures : Use peak brain uptake (40–80-minute average), which shows low retest variability (~8%) .

- Pharmacological challenges : Administer CB1-targeting drugs to assess receptor occupancy dynamics .

Q. What are the implications of [¹¹C]this compound’s slow brain washout rate for imaging protocol design?

Slow washout increases dependence on peripheral clearance rates, requiring:

- Extended imaging times (≥120 minutes) to stabilize distribution volume .

- High-resolution PET cameras to maintain sensitivity during late-phase scanning .

- Kinetic modeling to distinguish receptor-specific binding from nonspecific retention .

Q. How do radiometabolites of [¹¹C]this compound affect binding quantification, and what analytical approaches mitigate these effects?

Radiometabolites may enter the brain and retain receptor affinity, confounding measurements. Mitigation involves:

- Conducting rodent studies to quantify metabolite penetration .

- Implementing metabolite-corrected plasma input functions in kinetic models .

- Validating time-activity curves for stability in distribution volume calculations .

Q. What quality control measures are essential for maintaining [¹¹C]this compound stability during PET imaging studies?

- Radiochemical purity : Ensure synthesis yields ≥99% purity using validated ¹¹C-methylation protocols .

- Plasma metabolite analysis : Perform HPLC to quantify parent compound stability .

- Scanner calibration : Regular phantom scans to maintain quantitative accuracy .

Q. How should researchers statistically power studies using [¹¹C]this compound given its measurement variability characteristics?

- For within-subject studies (e.g., receptor occupancy), a sample size of 8 subjects provides 80% power to detect 15% changes in brain uptake .

- Between-group comparisons require larger cohorts (n≥20) to account for intersubject variability in distribution volume .

Q. What advanced kinetic modeling approaches improve the precision of [¹¹C]this compound receptor density estimates?

Propriétés

IUPAC Name |

(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTDWRQYMMIHHK-UOKFIYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147419 | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059188-74-7 | |

| Record name | MEPPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPPEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.